Cas no 1339927-19-3 (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring both an amino and a phenolic functional group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stable boronate moiety, which facilitates efficient aryl-aryl bond formation under mild conditions. The presence of the amino group enhances its solubility in polar solvents and allows for further functionalization, making it a versatile intermediate in pharmaceutical and materials chemistry. Its crystalline nature ensures high purity and ease of handling. The tetramethyl dioxaborolane group provides improved stability against hydrolysis compared to boronic acids, ensuring reliable performance in synthetic applications.
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol structure
1339927-19-3 structure
Product Name:2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS No:1339927-19-3
MF:C12H18BNO3
MW:235.087223529816
CID:2770913
PubChem ID:66977707
Update Time:2025-05-20

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • 2-AMINO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PHENOL
    • MB15521
    • 4-Amino-3-hydroxyphenylboronic Acid Pinacol Ester
    • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • Inchi: 1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,14H2,1-4H3
    • InChI Key: OBFRRDXTOAXUDF-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=C(C=2)O)N)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Topological Polar Surface Area: 64.7

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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Additional information on 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Introduction to 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1339927-19-3)

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, identified by its CAS number 1339927-19-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their utility in various biochemical and medicinal applications. The presence of both amino and boronic acid functional groups makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The structural framework of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol incorporates a phenolic ring linked to a boronate ester moiety. This unique configuration enhances its reactivity and makes it an invaluable tool in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone technique in modern organic synthesis. The stability provided by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group further ensures that the compound remains viable under a range of reaction conditions without degradation.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their potential applications in drug discovery and molecular imaging. The ability of these compounds to participate in selective interactions with biological targets has made them particularly attractive for developing targeted therapies. For instance, studies have demonstrated the efficacy of boronic acid-containing molecules in inhibiting enzymes that are overexpressed in certain diseases. The amino group in 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol also provides opportunities for further functionalization via amide bond formation or other conjugation strategies.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel analogs of existing drugs with improved pharmacokinetic properties. Additionally, the boronic acid functionality allows for post-synthetic modifications that can enhance drug delivery systems or improve target specificity. These attributes make 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol a cornerstone in the arsenal of synthetic chemists working on next-generation therapeutics.

The pharmaceutical industry has been particularly interested in boronic acid derivatives due to their potential as protease inhibitors. Proteases play critical roles in various physiological processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that selectively inhibit these enzymes through boronic acid interactions, researchers aim to develop treatments that are both potent and well-tolerated. The structural versatility of 1339927-19-3 allows for fine-tuning of its inhibitory properties by modifying substituents on the phenolic and amino groups.

Advances in computational chemistry have further accelerated the development of new boronic acid-based drugs. Molecular modeling techniques enable researchers to predict how different modifications will affect the binding affinity and selectivity of these compounds. This high-throughput screening approach has been instrumental in identifying lead candidates for further optimization. The integration of experimental data with computational predictions provides a powerful framework for designing molecules like 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with enhanced therapeutic potential.

Recent clinical trials have begun to explore the efficacy of boronic acid-containing drugs across various therapeutic areas. While many of these trials are still in early stages, preliminary results have been promising. For example,compounds derived from similar structural motifs have shown promise in treating fungal infections by inhibiting key enzymes required for fungal growth. These findings underscore the importance of continued research into boronic acid derivatives and highlight the potential clinical applications of CAS No 1339927-19-3.

The synthetic methodologies used to produce 1339927-19-3 also reflect advancements in green chemistry principles. Modern synthetic routes emphasize efficiency、reduced waste generation,and minimal environmental impact。By employing catalytic systems that promote high yields while minimizing byproduct formation,chemists can produce this compound with greater sustainability。Such efforts align with broader industry initiatives to develop more environmentally friendly chemical processes.

Future directions for research on 1339927-19-3 include exploring its applications in photodynamic therapy and other novel therapeutic modalities。The ability to conjugate this compound with photosensitizers or other bioactive molecules could lead to innovative treatments for conditions such as cancer。Additionally,studies are underway to investigate its potential role as an imaging agent,taking advantage of its ability to undergo selective binding interactions。

In conclusion,cas no 1339927-19-3 represents a significant advancement in pharmaceutical chemistry,offering unique opportunities for drug development。Its structural features,reactivity,and versatility make it an indispensable tool for researchers striving to develop innovative therapies。As our understanding of biological systems continues to evolve,compounds like this will play an increasingly pivotal role in addressing some of medicine's most pressing challenges。

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